molecular formula C10H11ClO4 B11109751 7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid

7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid

Cat. No.: B11109751
M. Wt: 230.64 g/mol
InChI Key: GINTXTIAMJBYAE-UHFFFAOYSA-N
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Description

7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid typically involves multiple steps, including cyclization, chlorination, and carboxylation reactions. One common method involves the cyclization of a suitable precursor, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-tumor agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-5-oxo-4-oxatricyclo[4.3.1.03,7]decane-10-carboxylic acid

InChI

InChI=1S/C10H11ClO4/c11-7-3-1-2-4-6(5(3)9(12)13)10(14)15-8(4)7/h3-8H,1-2H2,(H,12,13)

InChI Key

GINTXTIAMJBYAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3C1C(C2Cl)OC3=O)C(=O)O

Origin of Product

United States

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